(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
Description
Properties
IUPAC Name |
(3-chlorophenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-7-16-19-9-13-10-21(6-5-15(13)22(16)20-11)17(23)12-3-2-4-14(18)8-12/h2-4,7-9H,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDGQBZGXFLBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC(=CC=C4)Cl)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine structure, followed by the introduction of the 3-chlorophenyl and 2-methyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound's molecular formula is with a molecular weight of 407.9 g/mol. Its structure features a chlorophenyl group and a dihydropyrazolo-pyrimidine moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance:
- Cell Cycle Arrest : Certain derivatives have shown the ability to induce cell cycle arrest in cancer cell lines such as HepG-2 at the G2/M phase, suggesting a mechanism that could be exploited for cancer therapy .
- Broad-Spectrum Activity : Compounds similar to this compound have demonstrated broad-spectrum anticancer activity against various cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazolo derivatives have been found to possess significant antibacterial and antifungal properties against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. This suggests potential applications in treating infectious diseases .
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of pyrazolo compounds suggest that they may have applications in neurodegenerative diseases due to their ability to cross the blood-brain barrier (BBB). This property enhances their potential as therapeutic agents for conditions like Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
Several case studies have been documented regarding the efficacy of pyrazolo derivatives:
- Study on Anticancer Activity : A study published in Molecular Medicine Reports demonstrated that specific derivatives induced apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Screening : Research conducted on various pyrazolo compounds showed effective inhibition of bacterial growth using agar well diffusion methods .
Potential Applications
Given its diverse biological activities, this compound has several potential applications:
- Pharmaceutical Development : It could serve as a lead compound for developing new anticancer drugs or antimicrobial agents.
- Research Tool : The compound can be utilized in biochemical research to explore cellular mechanisms of cancer and infection.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Chlorophenyl Substituent Position
- MK82 (3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one): Shares the 3-chlorophenyl group but lacks the pyrido ring and methanone linker. The absence of the fused pyrido system reduces molecular complexity and polar surface area compared to the target compound .
- MK86 (1-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one) : Features a 4-chlorophenyl substituent, altering electronic distribution. The para-substitution may influence binding interactions in biological systems compared to the meta-substituted target compound .
- 3-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: Replaces the methanone group with a triazole ring, increasing hydrogen bond acceptors (6 vs. 4 in the target compound) and logP (1.36 vs. estimated ~1.5–2.0 for the target) .
Functional Group Variations
- Compound 26b: Contains a p-tolyldiazenyl group and a 4-chlorophenyl substituent.
- Compound 4l (2-Amino-5-(2,6-dichlorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one): Incorporates a dichlorophenyl group and hydroxyl-diazenyl substituent, increasing polarity (logSw = -2.95 for triazole analogue vs. ~-3.5 estimated for diazenyl derivatives) .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
*Estimated for the target compound based on structural analogs.
Key Observations:
- The triazole-containing analogue () exhibits a lower logP than diazenyl derivatives (e.g., Compound 26b), suggesting improved aqueous solubility .
- The target compound’s methanone linker likely reduces hydrogen bonding capacity compared to triazole or diazenyl groups, impacting target affinity and pharmacokinetics.
Biological Activity
The compound (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone (CAS Number: 932208-28-1) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C17H16ClN5O
- Molecular Weight : 345.79 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a chlorophenyl group and a dihydropyrazolo-pyrimidine core, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 345.79 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer activities. For instance, derivatives have shown efficacy against various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation.
- Targeting Kinases : The compound has been noted to inhibit several kinases associated with cancer progression. Studies have demonstrated that similar compounds effectively inhibit the activity of mTOR and other tyrosine kinases, leading to reduced cell proliferation in cancer models .
- Case Study : A study involving a series of synthesized pyrazolo-pyrimidines indicated that those with modifications at the N8 position exhibited enhanced potency against cancer cell lines compared to their unmodified counterparts .
Psychopharmacological Effects
The compound's structure suggests potential psychopharmacological activity. Pyrazolo[1,5-a]pyrimidines have been investigated for their effects on neurotransmitter systems.
- Mechanism of Action : Preliminary studies suggest that these compounds may interact with serotonin receptors and other neurotransmitter systems, potentially offering therapeutic benefits in mood disorders .
Antimicrobial Activity
Some derivatives of pyrazolo[1,5-a]pyrimidines have shown moderate to strong antibacterial activity.
- Testing Against Bacteria : In vitro studies have reported that certain derivatives exhibit significant inhibitory effects against Salmonella typhi and Bacillus subtilis, indicating potential as antimicrobial agents .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor.
- Acetylcholinesterase Inhibition : Some studies have evaluated its potential as an acetylcholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's .
- Urease Inhibition : The compound has shown promise in inhibiting urease activity, which could be beneficial in treating infections caused by urease-producing bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
